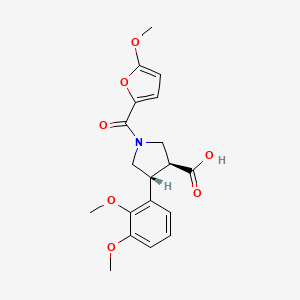

![molecular formula C18H14ClFN2O2 B5604397 3-chloro-1-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5604397.png)

3-chloro-1-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives involves palladium-catalyzed coupling reactions, such as the Suzuki coupling, to introduce various substituents into the pyrrolopyrrole core. For instance, Zhang and Tieke (2008) described the synthesis of highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, highlighting the versatility of the core structure in polymer chemistry (Zhang & Tieke, 2008).

Molecular Structure Analysis

The crystal structure of closely related compounds has been extensively studied to understand the impact of substituents on the overall molecular configuration. For example, the structure of a chloro- and fluoro- substituted propanamide derivative was elucidated using X-ray crystallography, demonstrating the influence of halogen substituents on the molecular geometry (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

Pyrrolopyrrole derivatives participate in various chemical reactions, reflecting their reactive nature. Studies have shown these compounds can undergo electrophilic substitution, acylation, and nucleophilic addition reactions, further modifying their structure and properties. For instance, Tsupak et al. (1994) explored the electrophilic substitution reactions of pyrrolopyrimidine diones, providing insight into the reactivity of the pyrrole ring within the core structure (Tsupak et al., 1994).

Physical Properties Analysis

The physical properties of pyrrolo[3,4-c]pyrrole-1,4-diones, such as solubility, luminescence, and molecular weight, are significantly influenced by the nature and position of the substituents. For example, luminescent polymers based on pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and high quantum yield, demonstrating the potential of these compounds in materials science (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrrolo[3,4-c]pyrrole-1,4-diones are closely related to their electronic structure and molecular geometry. Studies on electrophilic substitution and nucleophilic addition reactions highlight the versatility and potential of these compounds for further functionalization (Tsupak et al., 1994).

科学的研究の応用

Photocyclization and Polymer Synthesis

Photocyclization reactions involving chloro- and fluoro-substituted phenyl derivatives have been studied for their potential in synthesizing complex organic structures and their application in creating new materials. For instance, the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones can lead to the formation of flavones, a class of compounds with significant photophysical properties. This process highlights the potential of chloro- and fluoro-substituted compounds in synthesizing valuable chemical entities for material science applications (Košmrlj & Šket, 2007).

Crystal Structure Analysis

The crystal structure of similar compounds has been analyzed to understand their molecular conformation and potential applications in materials science. For example, the structural analysis of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide provides insights into its molecular arrangement, which is crucial for designing materials with specific properties (Huang Ming-zhi et al., 2005).

Photoluminescent Materials

The creation of photoluminescent materials using pyrrolo[3,4-c]pyrrole derivatives, including those substituted with chloro and fluoro groups, has been extensively researched. These materials have applications in organic electronics and photonics due to their enhanced photostability and emission properties. For instance, conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units have been synthesized, demonstrating significant potential for electronic applications due to their strong photoluminescence and good processability (Beyerlein & Tieke, 2000).

Fluorescent pH Sensors

Compounds containing pyrrolo[3,4-c]pyrrole units have also been utilized in the development of fluorescent pH sensors. These sensors can switch their emission properties in response to pH changes, making them useful for various biological and chemical sensing applications. Such innovative use demonstrates the versatility of chloro- and fluoro-substituted pyrrolopyrrole derivatives in sensor technology (Yang et al., 2013).

特性

IUPAC Name |

3-chloro-1-(2,4-dimethylphenyl)-4-(4-fluoroanilino)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c1-10-3-8-14(11(2)9-10)22-17(23)15(19)16(18(22)24)21-13-6-4-12(20)5-7-13/h3-9,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGPLDKNPHBSHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

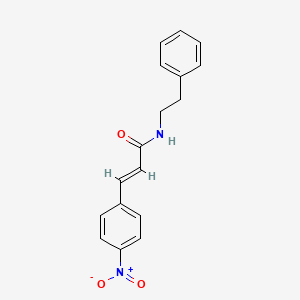

![4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5604314.png)

![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604329.png)

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5604337.png)

![N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5604347.png)

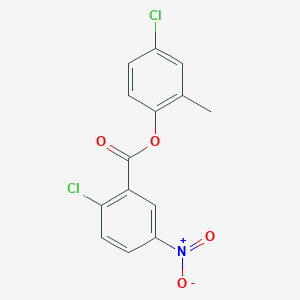

![ethyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5604356.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5604359.png)

![1,9-dimethyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604372.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5604378.png)

![3-isobutyl-5-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5604379.png)

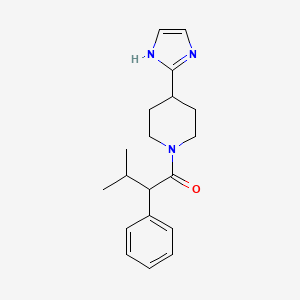

![(3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5604380.png)